molecular formula C8H17NO B12311745 rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis

rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis

Cat. No.: B12311745
M. Wt: 143.23 g/mol
InChI Key: LUDSIVOBMBWPRY-UHFFFAOYSA-N
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Description

rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis is a chiral compound with the molecular formula C8H17NO. It is a derivative of cyclohexane, featuring an amino group and a hydroxyl group attached to the cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis typically involves the reduction of a corresponding ketone or the reductive amination of a cyclohexanone derivative. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and ammonia or primary amines for reductive amination .

Industrial Production Methods

Industrial production methods for this compound often involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions

rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia, primary amines

Major Products Formed

Scientific Research Applications

rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities and properties compared to its non-cis isomer or other similar compounds .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(2-aminocyclohexyl)ethanol

InChI

InChI=1S/C8H17NO/c9-8-4-2-1-3-7(8)5-6-10/h7-8,10H,1-6,9H2

InChI Key

LUDSIVOBMBWPRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CCO)N

Origin of Product

United States

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